molecular formula C18H16ClN3O4 B2625285 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide CAS No. 902253-44-5

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide

Cat. No.: B2625285
CAS No.: 902253-44-5
M. Wt: 373.79
InChI Key: HVMDTJXAWMDNKS-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
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Biological Activity

The compound 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a derivative of benzoxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of the compound typically involves the reaction of 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole with N-(4-acetamidophenyl)propanamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to enhance yield and purity.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. The following table summarizes the findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung cancer)15.24Induces apoptosis through caspase activation
Compound BMCF-7 (Breast cancer)5.02Inhibits cell proliferation via cell cycle arrest
Compound CHeLa (Cervical cancer)10.50Disrupts mitochondrial function leading to cell death

The compound's activity is often compared against standard chemotherapeutic agents like cisplatin, demonstrating lower cytotoxicity towards normal cells while retaining efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents targeting resistant strains.

Case Studies

  • Anticancer Study : A study involving A549 lung adenocarcinoma cells treated with the compound showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced viability to approximately 60%, indicating significant cytotoxic effects compared to untreated controls.
  • Antimicrobial Study : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

The biological activity of This compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11(23)20-13-3-5-14(6-4-13)21-17(24)8-9-22-15-10-12(19)2-7-16(15)26-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMDTJXAWMDNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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